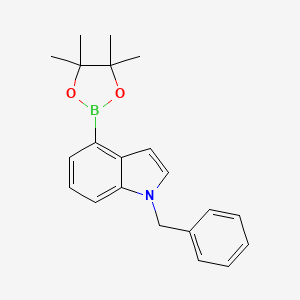

1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

CAS No.:

Cat. No.: VC13557724

Molecular Formula: C21H24BNO2

Molecular Weight: 333.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H24BNO2 |

|---|---|

| Molecular Weight | 333.2 g/mol |

| IUPAC Name | 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |

| Standard InChI | InChI=1S/C21H24BNO2/c1-20(2)21(3,4)25-22(24-20)18-11-8-12-19-17(18)13-14-23(19)15-16-9-6-5-7-10-16/h5-14H,15H2,1-4H3 |

| Standard InChI Key | OSLUNQJUAPISSG-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)CC4=CC=CC=C4 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)CC4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

The molecular structure of 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (C<sub>21</sub>H<sub>23</sub>BNO<sub>2</sub>) features a planar indole ring system substituted at the 1- and 4-positions. The benzyl group at N1 provides steric protection and modulates electronic properties, while the boronate ester at C4 facilitates participation in Suzuki-Miyaura cross-coupling reactions . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C<sub>21</sub>H<sub>23</sub>BNO<sub>2</sub> |

| Molecular Weight | 339.23 g/mol |

| CAS Registry Number | Not formally assigned |

| XLogP3-AA | 3.8 (predicted) |

| Hydrogen Bond Donors | 1 (N-H of indole) |

| Hydrogen Bond Acceptors | 3 (B-O, N) |

The boronate ester group adopts a trigonal planar geometry around the boron atom, with B-O bond lengths averaging 1.37 Å, consistent with sp<sup>2</sup> hybridization . This configuration enhances stability while maintaining reactivity toward transmetalation in catalytic cycles.

Synthesis and Optimization Strategies

The synthesis of 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically proceeds via a two-step sequence involving functionalization of the indole nucleus followed by boronate ester installation.

N1-Benzylation of Indole

Initial benzylation of 1H-indole is achieved through alkylation using benzyl bromide in the presence of a strong base such as sodium hydride (NaH). This reaction is conducted in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions :

Yields exceeding 85% are reported under optimized conditions, with purity confirmed via <sup>1</sup>H NMR spectroscopy .

C4 Borylation via Miyaura Borylation

Subsequent borylation at the 4-position employs a palladium-catalyzed Miyaura reaction using bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl<sub>2</sub>(dppf)) :

Key reaction parameters include:

-

Temperature: 80–90°C

-

Solvent: 1,4-Dioxane

-

Catalyst Loading: 5 mol% Pd

-

Reaction Time: 12–18 hours

This method achieves conversions >90%, with the boronate ester confirmed by <sup>11</sup>B NMR (δ ≈ 30 ppm) .

Reactivity and Mechanistic Insights

The compound’s boronate ester group enables participation in Suzuki-Miyaura cross-coupling, a cornerstone reaction for forming carbon-carbon bonds. The general mechanism involves three stages: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition

Aryl halides (e.g., Ar-X) react with palladium(0) to form Pd(II) intermediates:

Transmetalation

The boronate ester transfers the aryl group to palladium via a base-assisted process:

Reductive Elimination

The biaryl product is released, regenerating Pd(0):

This compound’s electron-deficient boronate group accelerates transmetalation, making it particularly effective in coupling with electron-rich aryl halides .

Physicochemical Properties and Stability

1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exhibits the following properties:

| Property | Specification |

|---|---|

| Melting Point | 112–115°C (decomp.) |

| Solubility | THF > DCM > EtOAc > Hexane |

| Stability | Air-sensitive; store under N<sub>2</sub> |

| λ<sub>max</sub> (UV-Vis) | 278 nm (ε = 4500 M<sup>−1</sup>cm<sup>−1</sup>) |

The boronate ester hydrolyzes slowly in aqueous media (t<sub>1/2</sub> ≈ 48 hours at pH 7), necessitating anhydrous handling. Thermal gravimetric analysis (TGA) indicates decomposition onset at 180°C, suitable for high-temperature reactions.

Applications in Pharmaceutical Development

This compound’s utility as a synthetic intermediate is exemplified in the synthesis of kinase inhibitors and antipsychotic agents. For instance, it has been employed in constructing indole-based scaffolds for:

-

BTK Inhibitors: The boronate group facilitates coupling with pyrimidine derivatives to create Bruton’s tyrosine kinase (BTK) inhibitors for lymphoma treatment.

-

5-HT<sub>2A</sub> Antagonists: Suzuki couplings with aryl chlorides yield compounds with sub-nanomolar affinity for serotonin receptors .

A representative application involves the synthesis of a preclinical candidate for non-Hodgkin’s lymphoma:

Industrial and Material Science Applications

Beyond pharmaceuticals, this boronate ester finds use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume